Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate
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Overview
Description
Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate is an organic compound that features a unique combination of functional groups, including an amino group, a tetrahydropyran ring, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with nucleophiles.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The ester group may undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
4-Aminotetrahydropyran: Contains a similar tetrahydropyran ring but lacks the butanoate ester group.
2-Amino-4H-pyran-3-carbonitrile: Features a pyran ring and an amino group but differs in the presence of a nitrile group.
Uniqueness: Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 4-amino-3-(oxan-4-yl)butanoate |
InChI |
InChI=1S/C10H19NO3/c1-13-10(12)6-9(7-11)8-2-4-14-5-3-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
TWRBZURVHROLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1CCOCC1 |
Origin of Product |
United States |
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